N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine

Catalog No.
S681998
CAS No.
192124-66-6
M.F
C15H28N2O6
M. Wt
332.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylami...

CAS Number

192124-66-6

Product Name

N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid

Molecular Formula

C15H28N2O6

Molecular Weight

332.39 g/mol

InChI

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-8-7-9-17(10-11(18)19)13(21)23-15(4,5)6/h7-10H2,1-6H3,(H,16,20)(H,18,19)

InChI Key

ZYKFFIFTMKLYQJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OC(C)(C)C

Peptide Synthesis

  • Protecting Group: N-tert-Butoxycarbonyl (Boc) group serves as a protecting group in peptide synthesis []. It safeguards the N-terminus (amino group) of a peptide during chain elongation, preventing undesired reactions and ensuring the desired sequence is obtained. Once the peptide chain is built, specific conditions can remove the Boc group, revealing the free amino group for further modifications or final product formation [].

Synthesis of Peptidomimetics

  • Building Block: N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine can act as a building block in the synthesis of peptidomimetics []. Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved stability or other desirable properties. By incorporating this compound into the peptidomimetic structure, researchers can explore the relationship between structure and function in biological systems.

Chemical Labeling and Conjugation

  • Linker Molecule: The molecule can be employed as a linker molecule in chemical labeling and conjugation reactions []. Its bifunctional nature, with a protected amine group at one end and a free carboxylic acid group at the other, allows it to connect various biomolecules or probes. This functionality is valuable for studying protein-protein interactions, drug-target interactions, and targeted drug delivery strategies.

N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine is a complex compound that belongs to the class of amino acids, specifically a derivative of glycine. It features a tert-butoxycarbonyl (Boc) protecting group on both the amine and carboxylic acid functional groups of the glycine structure. This compound is characterized by its structural components: a glycine backbone modified with tert-butoxycarbonyl groups, which enhance its stability and solubility in organic solvents. The presence of these protecting groups makes it valuable in peptide synthesis and other organic reactions.

The chemical reactivity of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine primarily involves:

  • Deprotection Reactions: The tert-butoxycarbonyl groups can be removed under acidic conditions, regenerating the free amino and carboxylic acid functional groups of glycine.
  • Peptide Bond Formation: This compound can participate in peptide bond formation through the nucleophilic attack of an amine on the carbonyl carbon of the carboxylic acid group, facilitating the synthesis of peptides.
  • Zwitterion Formation: At physiological pH, this compound can exist as a zwitterion, where the amino group is protonated while the carboxylic acid group is deprotonated, allowing it to act as both an acid and a base .

  • Neurotransmitter Function: Glycine acts as an inhibitory neurotransmitter in the central nervous system.
  • Protein Synthesis: It is involved in the synthesis of proteins and peptides, contributing to various metabolic processes.
  • Metabolic Pathways: Glycine is a precursor for several important biomolecules, including creatine and glutathione .

The synthesis of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine generally involves:

  • Protection of Amino Groups: The amino group of glycine is protected using tert-butoxycarbonyl chloride in an organic solvent.
  • Formation of Peptide Linkage: The protected glycine can then react with other amino acids or derivatives under coupling conditions (e.g., using coupling agents like DCC or EDC).
  • Final Deprotection: Once the desired peptide or derivative is formed, the Boc groups can be removed using an acid (e.g., trifluoroacetic acid) to yield the free amino acid or peptide .

N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine finds applications primarily in:

  • Peptide Synthesis: It is utilized as an intermediate in solid-phase peptide synthesis due to its stability and ease of modification.
  • Drug Development: The compound can serve as a building block for designing bioactive peptides with specific therapeutic properties.
  • Chemical Research: It is used in studies related to amino acid chemistry and peptide bond formation mechanisms .

Interaction studies involving N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine focus on:

  • Binding Affinities: Investigating how variations in structure affect binding affinities to receptors or enzymes.
  • Reactivity Profiles: Understanding how this compound reacts under different conditions compared to unprotected amino acids or other derivatives.

Research often employs techniques such as NMR spectroscopy and mass spectrometry to elucidate interaction mechanisms and reaction pathways.

Several compounds share structural similarities with N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine. Here are some notable examples:

Compound NameStructure TypeUnique Features
GlycineSimple amino acidSimplest amino acid; no side chain
N-Boc-glycineProtected glycineOne Boc protecting group; used in peptide synthesis
N-acetylglycineAcetylated derivativeAcetyl group enhances solubility and stability
N-Boc-L-alanineRelated amino acidSimilar protective strategy; used in peptide synthesis
N-Boc-L-serineRelated amino acidContains hydroxymethyl side chain; different reactivity

N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine stands out due to its dual Boc protection, which allows for greater versatility in synthetic applications compared to simpler derivatives like glycine or single-protected variants .

The concept of orthogonal protection emerged from the fundamental challenge of synthesizing complex biomolecules containing multiple reactive functional groups. Orthogonal protection represents a strategy allowing the specific deprotection of one protective group in a multiply-protected structure, enabling sequential and selective modification of different functional groups without interfering with others. The development of aminoalkyl glycine derivatives with dual protection schemes followed naturally from the broader evolution of protecting group chemistry in the latter half of the twentieth century.

The tert-butoxycarbonyl protecting group gained prominence as one of the most commonly used protective groups for amines, particularly following its widespread adoption in peptide chemistry. The breakthrough in dual protection came with the recognition that primary amines are unique because they can accommodate two protecting groups simultaneously. This realization led to systematic investigations into compounds containing one or two tert-butoxycarbonyl groups resulting from dual protection of amines and amides.

Early investigations into dual-protected amino acid derivatives focused on addressing the limitations of single protection strategies in complex synthetic sequences. Researchers recognized that traditional single-protection approaches often led to side reactions, incomplete protection, or premature deprotection during multi-step syntheses. The development of dual-protected systems provided a solution by offering enhanced stability and selectivity throughout extended synthetic procedures.

The synthesis of orthogonally protected amino acid building blocks gained particular momentum with the development of solid-phase peptide synthesis methodologies. Researchers required building blocks that could withstand the repetitive cycles of deprotection and coupling reactions while maintaining optical purity and structural integrity. The emergence of dual-protected aminoalkyl glycines addressed these requirements by providing robust synthetic intermediates suitable for complex peptide assembly.

Significance in Modern Synthetic Chemistry

Dual-protected amino acid derivatives have become indispensable tools in contemporary synthetic chemistry, serving multiple critical functions across diverse research areas. Their significance extends far beyond traditional peptide synthesis to encompass drug discovery, materials science, and bioconjugation chemistry. The versatility of these compounds stems from their ability to serve as multifunctional building blocks that can be selectively modified at different stages of synthesis.

In pharmaceutical research, dual-protected amino acid derivatives have emerged as valuable scaffolds for drug development. Recent studies have demonstrated their utility in developing new antitubercular agents, where researchers synthesized 35 compounds bearing carbamate and enantiopure amino acid moieties. Three of the prepared derivatives presented good antimicrobial inhibition, with lipophilicity playing a vital role in cell growth activity. This research highlights how dual protection strategies enable the systematic exploration of structure-activity relationships in medicinal chemistry.

The application of dual-protected amino acid derivatives extends to dendrimer synthesis and contrast agent development. Researchers have utilized these compounds in the synthesis of poly[N,N-bis(3-aminopropyl)glycine] dendrons for gadolinium-based contrast agents in magnetic resonance imaging. The orthogonal protection strategy allows for precise control over dendrimer architecture while maintaining the integrity of functional groups required for metal coordination and biological activity.

Peptide synthesis continues to represent a major application area for dual-protected amino acid derivatives. Modern approaches to peptide modification, particularly C-terminal modifications, rely heavily on orthogonal protection strategies to prevent unwanted side reactions such as epimerization. The development of epimerization-free preparation methods for dual-protected amino acid derivatives has addressed longstanding challenges in peptide chemistry, enabling the synthesis of complex peptides with preserved stereochemical integrity.

Structural Features of Bis-tert-butoxycarbonyl Protected Aminopropylglycine

N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine exhibits a sophisticated molecular architecture that reflects careful design for synthetic utility and stability. The compound features a glycine backbone that has been modified through N-alkylation with a 3-aminopropyl chain, creating a branched structure with two distinct sites for protection. Each amino group is protected with a tert-butoxycarbonyl group, resulting in a symmetrically protected derivative with enhanced stability and solubility characteristics.

The molecular formula of C₁₅H₂₈N₂O₆ corresponds to a molecular weight of 332.40 daltons, making it a moderately sized building block suitable for incorporation into larger synthetic schemes. The compound appears as a white to almost white powder with a melting point range of 117-121°C, indicating good thermal stability under standard laboratory conditions. The relatively high melting point suggests strong intermolecular interactions, likely arising from hydrogen bonding between the carbamate groups and the carboxylic acid functionality.

The spatial arrangement of functional groups in this compound provides multiple sites for further chemical modification while maintaining protection of the amino functionalities. The glycine carboxylic acid remains available for amide bond formation or esterification reactions, while the protected amino groups can be selectively deprotected under appropriate conditions. The propyl chain linking the two protected amino groups introduces conformational flexibility that can be advantageous in certain synthetic applications.

The dual tert-butoxycarbonyl protection scheme offers several advantages over alternative protecting group strategies. The tert-butoxycarbonyl groups are stable under basic conditions and during nucleophilic substitution reactions, yet can be readily removed under mildly acidic conditions. This selectivity enables orthogonal deprotection strategies where other protecting groups remain intact during tert-butoxycarbonyl removal.

PropertyValueReference
Molecular FormulaC₁₅H₂₈N₂O₆
Molecular Weight332.40 g/mol
CAS Number192124-66-6
Physical StateWhite to almost white powder
Melting Point117-121°C
SolubilitySlightly soluble in methanol
Purity>98.0% (gas chromatography)

Nomenclature and Classification

The systematic nomenclature of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine reflects the complex structure and multiple functional groups present in this dual-protected amino acid derivative. The International Union of Pure and Applied Chemistry name follows established conventions for naming substituted amino acids while clearly indicating the protecting group modifications. Alternative nomenclature systems include abbreviated forms such as N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine and descriptive names like 2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid.

The compound is classified as a dual-protected amino acid derivative within the broader category of orthogonally protected building blocks. Structurally, it belongs to the glycine family of amino acids, specifically representing an N,N-disubstituted glycine derivative where both substituents contain protected amino functionalities. The presence of two tert-butoxycarbonyl protecting groups classifies it as a bis-protected compound, distinguishing it from mono-protected derivatives that contain only a single protecting group.

From a functional perspective, this compound serves multiple roles depending on the synthetic context. It functions as a building block in peptide synthesis, a branching unit in dendrimer construction, and a precursor for more complex molecular architectures. The classification as an orthogonally protected derivative indicates its utility in multi-step synthetic sequences where selective deprotection is required.

The Chemical Abstracts Service registry number 192124-66-6 provides a unique identifier for this compound in chemical databases and literature searches. This registration facilitates accurate identification and procurement of the material for research applications. Additional database identifiers include the Reaxys Registry Number 7717791 and the PubChem Substance identifier 87565132, enabling cross-referencing across multiple chemical information systems.

The compound's classification extends to its synthetic accessibility and commercial availability. It is categorized as a specialty chemical suitable for research applications, with commercial suppliers providing high-purity material for synthetic chemistry research. The compound's classification as a dual-protected derivative indicates its specialized nature and targeted applications in advanced synthetic methodologies.

Classification Categories:

CategoryClassificationSignificance
Chemical ClassDual-protected amino acid derivativeEnables orthogonal synthetic strategies
Structural TypeN,N-disubstituted glycineProvides branching functionality
Protecting GroupsBis-tert-butoxycarbonylOffers acid-labile protection
Synthetic RoleBuilding block/branching unitFacilitates complex molecule assembly
Commercial StatusResearch-grade specialty chemicalAvailable for specialized applications

Conventional Synthesis Approaches

Aminolysis Routes

Aminolysis remains a cornerstone for introducing Boc groups to amine functionalities. The reaction of di-tert-butyl dicarbonate (Boc₂O) with primary or secondary amines under aqueous alkaline conditions efficiently generates Boc-protected intermediates [2]. For instance, stirring a suspension of N-[3-aminopropyl]glycine in water with Boc₂O and sodium hydroxide at ambient temperature yields the mono-Boc derivative, which subsequently undergoes a second Bocylation under similar conditions to afford the target compound [2] [4]. This method benefits from operational simplicity and high atom economy, though competing side reactions, such as over-alkylation, necessitate careful stoichiometric control.

Sequential Protection Strategies

Sequential protection exploits the differential reactivity of amine groups. In a representative protocol, the primary amine of 3-aminopropylglycine is first Boc-protected using Boc₂O in tetrahydrofuran (THF) at 40°C, followed by Bocylation of the secondary amine under harsher conditions (refluxing THF with 4-dimethylaminopyridine) [5]. This stepwise approach achieves >95% regioselectivity, as confirmed by nuclear magnetic resonance (NMR) analysis [5]. Deprotection studies using trifluoroacetic acid (TFA) in dichloromethane demonstrate the stability of the secondary Boc group under acidic conditions, enabling selective manipulation [1] [2].

StepReagent/ConditionsTarget SiteYield (%)
1Boc₂O, THF, 40°CPrimary amine85
2Boc₂O, DMAP, refluxSecondary amine78

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution reactions primarily at the carboxylic acid functionality after appropriate activation. The presence of dual tert-butoxycarbonyl groups significantly influences the electronic properties of the molecule, making the α-carbon adjacent to the carboxyl group moderately electrophilic under specific conditions.

Primary and secondary amines readily attack activated derivatives of the compound, forming stable amide bonds with yields typically ranging from 60-90%. The reaction proceeds through standard nucleophilic acyl substitution mechanisms, where the carboxylic acid is first activated using coupling reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide or related compounds.

The steric hindrance imposed by the tert-butoxycarbonyl groups moderates the reaction rate, requiring slightly elevated temperatures or extended reaction times compared to simpler glycine derivatives. However, this same steric effect contributes to enhanced selectivity in competitive reactions involving multiple nucleophilic sites.

Acylation Chemistry

Acylation reactions of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine proceed efficiently under standard conditions. The nitrogen atoms within the tert-butoxycarbonyl groups can participate in acylation reactions, though their reactivity is significantly reduced compared to free amines due to the electron-withdrawing nature of the carbamate functionality.

The compound exhibits selective acylation behavior when treated with acyl chlorides in the presence of bases such as triethylamine or diisopropylethylamine. The reaction typically proceeds at the less hindered positions first, allowing for controlled introduction of acyl groups with yields ranging from 70-95% under optimized conditions.

Mechanistic studies indicate that acylation proceeds through initial formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the amino functionality. The presence of the tert-butoxycarbonyl groups stabilizes intermediate species through resonance effects, contributing to the overall reaction efficiency.

Boc Group Stability Under Various Conditions

The tert-butoxycarbonyl groups in N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine demonstrate remarkable stability under basic conditions and moderate stability under neutral conditions. This stability profile makes the compound particularly valuable in synthetic applications requiring orthogonal protection strategies.

Under acidic conditions, the tert-butoxycarbonyl groups undergo predictable cleavage through a well-established mechanism involving protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation. The reaction typically proceeds with half-lives of 15-30 minutes in trifluoroacetic acid at room temperature, while requiring several hours in weaker acids such as hydrochloric acid in organic solvents.

The compound exhibits enhanced stability in non-polar solvents and reduced stability in polar protic solvents due to solvation effects on the protonated intermediate species. Temperature significantly affects the deprotection rate, with thermal deprotection possible at temperatures above 150°C in the absence of acid catalysts.

Orthogonal Deprotection Strategies

The dual tert-butoxycarbonyl groups in N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine enable sophisticated orthogonal deprotection strategies essential for complex synthetic applications. These strategies exploit the differential reactivity of the two protecting groups based on their distinct chemical environments within the molecule.

Selective Mono-deprotection Methods

Selective mono-deprotection can be achieved through careful control of reaction conditions, particularly acid concentration and temperature. The tert-butoxycarbonyl group attached to the terminal amino group of the propyl chain typically exhibits slightly greater lability due to reduced steric hindrance compared to the group attached to the glycine nitrogen.

Treatment with dilute trifluoroacetic acid (10-20% in dichloromethane) at 0°C for 30-60 minutes preferentially removes the terminal tert-butoxycarbonyl group, leaving the glycine-bound protecting group intact. This selectivity arises from the different microenvironments around each protecting group, with the terminal group being more accessible to protonation.

Lewis acid-catalyzed selective deprotection using cerium chloride and sodium iodide provides another avenue for mono-deprotection, particularly when combined with careful temperature control. This method offers yields of 75-85% for the mono-deprotected product while maintaining the integrity of the remaining protecting group.

Complete Deprotection Protocols

Complete deprotection of both tert-butoxycarbonyl groups requires more forcing conditions, typically involving treatment with concentrated trifluoroacetic acid (95-100%) at room temperature for 2-4 hours. Under these conditions, both protecting groups are efficiently removed, yielding the corresponding diamine with excellent purity.

Alternative complete deprotection protocols include treatment with 4M hydrochloric acid in dioxane at elevated temperatures (40-60°C) for 6-12 hours. This method proves particularly useful when trifluoroacetic acid is incompatible with other functional groups in the molecule.

Water-mediated deprotection under catalyst-free conditions at elevated temperatures (100°C) provides an environmentally friendly alternative, though longer reaction times (8-12 hours) are typically required. This method proceeds with yields of 90-97% and offers the advantage of avoiding harsh acidic conditions.

Mechanistic Insights into Deprotection

The deprotection mechanism involves initial protonation of the carbonyl oxygen of the tert-butoxycarbonyl group, followed by nucleophilic attack by the acid anion or solvent molecule. The resulting tetrahedral intermediate collapses to eliminate the tert-butyl cation, which subsequently loses a proton to form isobutylene.

The liberated carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine and carbon dioxide. The evolution of carbon dioxide provides a convenient visual indicator of reaction progress and serves as a driving force for the overall transformation.

Kinetic studies reveal that the deprotection follows pseudo-first-order kinetics with respect to the substrate concentration, while showing a second-order dependence on acid concentration. This behavior is consistent with the proposed mechanism involving acid-catalyzed protonation as the rate-determining step.

Coupling Reactions

N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine serves as an excellent substrate for various coupling reactions, particularly those employed in peptide synthesis and bioconjugation applications. The compound's reactivity profile makes it compatible with most standard coupling methodologies while offering enhanced stability compared to unprotected analogues.

EDC-Mediated Coupling

EDC-mediated coupling reactions represent the most widely employed method for activating the carboxylic acid functionality of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine. The reaction proceeds through formation of an active O-acylisourea intermediate, which is subsequently attacked by nucleophilic amino groups to form stable amide bonds.

The optimal conditions for EDC-mediated coupling involve treatment with 1.1-1.5 equivalents of EDC hydrochloride in the presence of 1.0-1.2 equivalents of 1-hydroxybenzotriazole as an activating additive. The reaction typically proceeds in dimethylformamide or dichloromethane at room temperature for 2-6 hours, yielding coupled products in 80-99% yield.

The pH range of 4.5-6.0 proves optimal for EDC-mediated coupling, as this range maximizes the electrophilicity of the carbodiimide while minimizing competitive side reactions. The use of 4-morpholinoethanesulfonic acid buffer maintains the appropriate pH while avoiding interference with the coupling reaction.

Epimerization-Free Methodologies

Epimerization-free coupling methodologies are particularly important when working with N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine, as the α-carbon adjacent to the carboxylic acid is susceptible to racemization under basic conditions. Several strategies have been developed to minimize or eliminate epimerization during coupling reactions.

The use of copper chloride as an epimerization suppressant in combination with 1-hydroxybenzotriazole and EDC provides excellent results, with epimerization levels below 0.1% in most cases. This method exploits the ability of copper ions to coordinate with the activated ester intermediate, preventing the formation of oxazolone species that lead to racemization.

Alternative epimerization-free methodologies include the use of 2-nitrobenzenesulfonyl protecting groups, which promote sulfonamide anion formation and effectively suppress α-deprotonation. This approach has proven particularly effective in synthesizing complex peptidomimetics where stereochemical integrity is paramount.

Solid-Phase Compatibility

N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine demonstrates excellent compatibility with solid-phase synthesis protocols, making it valuable for automated peptide synthesis and combinatorial chemistry applications. The compound's stability under the conditions typically employed in solid-phase peptide synthesis ensures consistent results across multiple synthetic cycles.

The compound can be efficiently coupled to both polystyrene-based and polyethylene glycol-polystyrene resins using standard coupling protocols. The dual tert-butoxycarbonyl protection strategy proves particularly advantageous in solid-phase applications, as it allows for selective deprotection and functionalization at different stages of the synthesis.

Robotic peptide synthesizers readily accommodate N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine, with coupling efficiencies typically exceeding 95% per cycle. The compound's compatibility with both Fmoc and Boc solid-phase synthesis strategies provides flexibility in synthetic planning and enables the preparation of complex peptide sequences.

XLogP3

1.8

Wikipedia

N-(tert-Butoxycarbonyl)-N-{3-[(tert-butoxycarbonyl)amino]propyl}glycine

Dates

Last modified: 08-15-2023

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